4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound characterized by its unique molecular structure. This compound features a chlorophenyl group, a methylthio group, and a nitrile group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multiple steps, starting with the reaction of 2-chlorobenzaldehyde with methylthioacetamide under acidic conditions. The intermediate product undergoes cyclization and subsequent nitrilation to yield the final compound.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles like sodium cyanide (NaCN).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Biologically, it has shown potential as an inhibitor of certain enzymes, making it useful in studying enzyme mechanisms and developing new therapeutic agents.
Medicine: In medicine, derivatives of this compound are being explored for their antiviral, anti-inflammatory, and anticancer properties.
Industry: Industrially, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the derivative and its intended application.
Comparison with Similar Compounds
4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid
4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide
Uniqueness: Compared to similar compounds, 4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile stands out due to its nitrile group, which imparts unique chemical properties and reactivity.
Properties
IUPAC Name |
4-(2-chlorophenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c1-18-13-10(7-15)9(6-12(17)16-13)8-4-2-3-5-11(8)14/h2-5,9H,6H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZOMPIVWRTZHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.